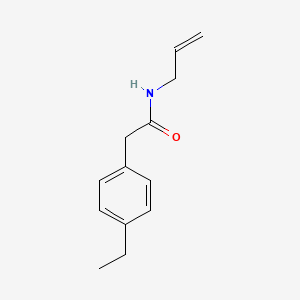
N-allyl-2-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEPA is a chemical compound that was first synthesized in the early 2000s. It belongs to the class of amides and has a molecular formula of C14H17NO. AEPA has been shown to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of AEPA involves its interaction with TRPV1 channels. AEPA binds to a specific site on the channel, causing a conformational change that results in the inhibition of channel activity. This leads to a decrease in the release of neurotransmitters that are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on TRPV1 channels, AEPA has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. AEPA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AEPA in lab experiments is its selectivity for TRPV1 channels. This allows researchers to study the specific effects of channel inhibition without affecting other ion channels. However, one limitation of using AEPA is its relatively low potency compared to other TRPV1 channel inhibitors. This may make it less useful in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on AEPA. One area of interest is the development of more potent TRPV1 channel inhibitors based on the structure of AEPA. Another potential direction is the investigation of AEPA's effects on other ion channels and neurotransmitter systems in the brain. Additionally, AEPA may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further research in these areas could lead to the development of new therapeutic agents based on AEPA.
In conclusion, AEPA is a synthetic compound that has shown promise for its potential applications in scientific research. Its selectivity for TRPV1 channels and its ability to modulate neurotransmitter release make it a promising candidate for the development of new analgesic drugs. Further research on AEPA's mechanism of action, biochemical and physiological effects, and potential applications in disease treatment could lead to significant advances in the field of pharmacology.
Métodos De Síntesis
The synthesis of AEPA involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with allylamine to form the desired amide product. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
AEPA has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its ability to modulate the activity of certain ion channels in the brain. AEPA has been shown to selectively inhibit the activity of TRPV1 channels, which are involved in pain sensation and inflammation. This makes it a promising candidate for the development of new analgesic drugs.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(15)10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWYQWSJLSQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5348923.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5348929.png)
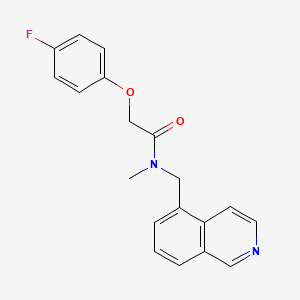
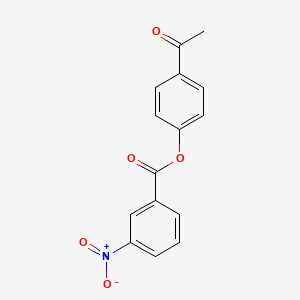
![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)
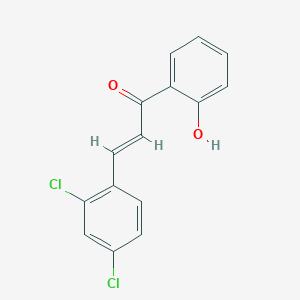
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
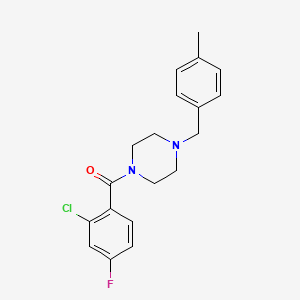
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)